Bromo-PEG2-CH2CO2tBu
Overview
Description
Bromo-PEG2-CH2CO2tBu: is a polyethylene glycol (PEG) derivative containing a bromide group and a t-butyl protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The specific synthetic route and reaction conditions can vary, but typically involve the use of brominating agents and t-butyl protecting groups under controlled conditions .
Industrial Production Methods: Industrial production of Bromo-PEG2-CH2CO2tBu involves large-scale chemical synthesis using high-purity reagents and stringent quality control measures. The process is designed to ensure high yield and purity of the final product, which is essential for its use in various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Bromo-PEG2-CH2CO2tBu primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group. The t-butyl protected carboxyl group can be deprotected under acidic conditions to yield the free carboxyl group .
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles such as thiols, amines, and alcohols can react with the bromide group under mild to moderate conditions.
Deprotection: Acidic conditions, such as the use of trifluoroacetic acid, are commonly used to remove the t-butyl protecting group
Major Products Formed:
Nucleophilic Substitution: The major products formed are PEG derivatives with various functional groups replacing the bromide.
Deprotection: The major product is the free carboxyl group, which can further participate in various chemical reactions
Scientific Research Applications
Chemistry: Bromo-PEG2-CH2CO2tBu is used as a linker in the synthesis of complex molecules, facilitating the attachment of various functional groups to a PEG backbone .
Biology: In biological research, this compound is used to modify biomolecules, enhancing their solubility and stability. It is also used in the development of drug delivery systems .
Medicine: In medicinal chemistry, this compound is used to create PEGylated drugs, which have improved pharmacokinetic properties, such as increased half-life and reduced immunogenicity .
Industry: Industrially, this compound is used in the production of various PEGylated products, including polymers and surfactants .
Mechanism of Action
The mechanism of action of Bromo-PEG2-CH2CO2tBu involves its ability to undergo nucleophilic substitution reactions, where the bromide group is replaced by various nucleophiles.
Comparison with Similar Compounds
- Bromo-PEG1-CH2CO2tBu
- Bromo-PEG3-CH2CO2tBu
- Bromo-PEG4-CH2CO2tBu
- Bromo-PEG5-CH2CO2tBu
Uniqueness: Bromo-PEG2-CH2CO2tBu is unique due to its specific PEG chain length and the presence of both a bromide group and a t-butyl protected carboxyl group. This combination provides a balance of solubility, reactivity, and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
tert-butyl 2-[2-(2-bromoethoxy)ethoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO4/c1-10(2,3)15-9(12)8-14-7-6-13-5-4-11/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOVLGAAQMGPBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801163748 | |
Record name | Acetic acid, 2-[2-(2-bromoethoxy)ethoxy]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801163748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807518-63-3 | |
Record name | Acetic acid, 2-[2-(2-bromoethoxy)ethoxy]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-[2-(2-bromoethoxy)ethoxy]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801163748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromo-PEG2-CH2CO2tBu | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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